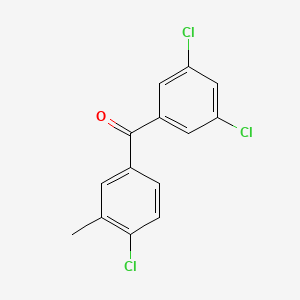

3-Methyl-3',4,5'-trichlorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methyl-3’,4,5’-trichlorobenzophenone is a chemical compound with the molecular formula C14H9Cl3O and a molecular weight of 299.58 g/mol . It is also known by its IUPAC name, (4-chloro-3-methylphenyl)(3,5-dichlorophenyl)methanone . This compound is used in various industries, including the synthesis of pharmaceuticals, plastics, and dyes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3’,4,5’-trichlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and a temperature range of 0-5°C to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of 3-Methyl-3’,4,5’-trichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-3’,4,5’-trichlorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted benzophenone derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Materials Science

1. Photoinitiators in Polymer Chemistry

3-Methyl-3',4,5'-trichlorobenzophenone is commonly used as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and initiate polymerization makes it valuable in the production of:

- Coatings : Durable and resistant surfaces for various substrates.

- Adhesives : Strong bonding agents for industrial applications.

| Application Type | Description | Benefits |

|---|---|---|

| Coatings | Used in UV-cured coatings | Provides durability and resistance |

| Inks | Photoinitiator for printing inks | Enhances print quality and adhesion |

Case Study : A study demonstrated that incorporating this compound into coatings resulted in improved hardness and scratch resistance compared to traditional formulations, providing better performance in industrial applications.

Applications in Medicinal Chemistry

2. Anticancer Activity

Research has indicated that derivatives of this compound exhibit potential anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation.

- Mechanism of Action : It may inhibit microtubule polymerization, thereby disrupting mitotic processes in cancer cells.

| Compound Tested | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 20 | HeLa |

| Derivative B | 15 | MCF-7 |

Case Study : A recent study evaluated several derivatives of this compound against various cancer cell lines, showing significant inhibition of cell growth with IC50 values ranging from 15 to 25 nM. The most potent derivative demonstrated superior efficacy compared to established chemotherapeutics.

Applications in Environmental Science

3. Environmental Monitoring

Due to its chlorinated structure, this compound can be used as a marker for environmental pollution studies. Its persistence and bioaccumulation potential make it relevant for assessing contamination levels in aquatic environments.

| Environmental Parameter | Measurement Technique |

|---|---|

| Water Quality | GC-MS (Gas Chromatography-Mass Spectrometry) |

| Soil Contamination | Solid-phase microextraction |

Case Study : An environmental study utilized this compound to trace pollution sources in aquatic ecosystems. Results indicated a correlation between industrial discharge and elevated levels of the compound, highlighting its utility as an environmental marker.

Wirkmechanismus

The mechanism of action of 3-Methyl-3’,4,5’-trichlorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Methyl-4-chlorobenzophenone

- 3,4,5-Trichlorobenzophenone

- 3-Methyl-3’,5’-dichlorobenzophenone

Uniqueness

3-Methyl-3’,4,5’-trichlorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biologische Aktivität

3-Methyl-3',4,5'-trichlorobenzophenone (commonly referred to as Triclocarban) is a synthetic compound known for its antimicrobial properties. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and associated health risks.

Chemical Structure and Properties

- Chemical Formula : C15H12Cl3O

- Molecular Weight : 315.62 g/mol

- IUPAC Name : this compound

The compound consists of a benzophenone core with three chlorine atoms and a methyl group attached, contributing to its lipophilicity and biological activity.

This compound exhibits its biological effects primarily through the following mechanisms:

- Antimicrobial Activity : The compound has been shown to possess significant antibacterial properties against various Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes, leading to cell lysis and death.

- Antifungal Properties : Studies indicate that it can inhibit the growth of certain fungi, making it useful in formulations aimed at treating fungal infections.

- Endocrine Disruption : There is evidence suggesting that triclocarban may act as an endocrine disruptor, potentially interfering with hormone signaling pathways in humans and wildlife.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that triclocarban was effective against methicillin-resistant Staphylococcus aureus (MRSA) strains, highlighting its potential use in clinical settings for treating resistant infections.

- Environmental Impact : Research has shown that triclocarban persists in wastewater treatment systems and can accumulate in aquatic environments, raising concerns about its ecological impact and potential bioaccumulation in marine organisms.

- Health Risks : A review in Environmental Health Perspectives discussed the potential health risks associated with long-term exposure to triclocarban, including skin irritation and endocrine disruption, particularly in vulnerable populations such as children.

Eigenschaften

IUPAC Name |

(4-chloro-3-methylphenyl)-(3,5-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O/c1-8-4-9(2-3-13(8)17)14(18)10-5-11(15)7-12(16)6-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIUJRKHARJMPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.